molecular formula C19H17ClN4O3S2 B11377976 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11377976
M. Wt: 448.9 g/mol
InChI Key: YRLWPOMTSOGIRB-UHFFFAOYSA-N
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Description

5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is an organic compound with a complex structure, featuring a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chloro group: Chlorination of the pyrimidine ring is typically done using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the sulfanyl group: This step involves the reaction of the pyrimidine derivative with 4-methylbenzyl mercaptan under suitable conditions.

    Formation of the carboxamide: The final step involves the reaction of the intermediate with 4-sulfamoylphenylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the biological activity of the compound. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide
  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzyl sulfanyl group and the 4-sulfamoylphenyl carboxamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

Molecular Formula

C19H17ClN4O3S2

Molecular Weight

448.9 g/mol

IUPAC Name

5-chloro-2-[(4-methylphenyl)methylsulfanyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H17ClN4O3S2/c1-12-2-4-13(5-3-12)11-28-19-22-10-16(20)17(24-19)18(25)23-14-6-8-15(9-7-14)29(21,26)27/h2-10H,11H2,1H3,(H,23,25)(H2,21,26,27)

InChI Key

YRLWPOMTSOGIRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl

Origin of Product

United States

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